molecular formula C9H9BrO3 B8133021 Methyl 5-bromo-2-methoxy-(d3)-benzoate

Methyl 5-bromo-2-methoxy-(d3)-benzoate

Cat. No.: B8133021
M. Wt: 248.09 g/mol
InChI Key: XVXCLDNUWBUICD-FIBGUPNXSA-N
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Description

Methyl 5-bromo-2-methoxy-(d3)-benzoate: is a deuterated derivative of methyl 5-bromo-2-methoxybenzoate. This compound is characterized by the presence of a bromine atom at the fifth position and a methoxy group at the second position on the benzene ring, with a deuterium-labeled methoxy group. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-methoxy-(d3)-benzoate typically involves the bromination of 2-methoxybenzoic acid followed by esterification. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 5-bromo-2-methoxybenzoic acid is then esterified using methanol-d3 (deuterated methanol) and a strong acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale bromination and esterification reactions, often conducted in continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-methoxy-(d3)-benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas under mild pressure.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted products such as 5-azido-2-methoxybenzoate, 5-thio-2-methoxybenzoate, or 5-alkoxy-2-methoxybenzoate.

    Reduction: 2-methoxybenzoate.

    Oxidation: 5-bromo-2-methoxybenzoic acid.

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-methoxy-(d3)-benzoate is used as a precursor in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its deuterium-labeled methoxy group makes it valuable in mechanistic studies and isotopic labeling experiments .

Biology: In biological research, this compound is used in metabolic studies to trace the incorporation and transformation of the deuterium-labeled methoxy group in biological systems. It helps in understanding metabolic pathways and enzyme mechanisms .

Medicine: this compound is utilized in drug development and pharmacokinetic studies. The deuterium labeling provides insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .

Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. Its unique isotopic labeling is useful in quality control and analytical applications .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methoxy-(d3)-benzoate depends on its specific application. In isotopic labeling studies, the deuterium atom acts as a tracer, allowing researchers to monitor the compound’s behavior in chemical and biological systems. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

    Methyl 5-bromo-2-methoxybenzoate: The non-deuterated version of the compound, used in similar applications but without the benefits of isotopic labeling.

    Methyl 5-chloro-2-methoxybenzoate: A similar compound with a chlorine atom instead of bromine, used in different chemical reactions and applications.

    Methyl 5-bromo-2-hydroxybenzoate: A compound with a hydroxyl group instead of a methoxy group, exhibiting different chemical properties and reactivity.

Uniqueness: Methyl 5-bromo-2-methoxy-(d3)-benzoate is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. The presence of the bromine atom also imparts specific reactivity, making it valuable in various chemical transformations and research applications .

Properties

IUPAC Name

methyl 5-bromo-2-(trideuteriomethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCLDNUWBUICD-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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